molecular formula C9H12N2O4S B2938527 N-(2-methyl-4-nitrophenyl)ethanesulfonamide CAS No. 546077-26-3

N-(2-methyl-4-nitrophenyl)ethanesulfonamide

Cat. No.: B2938527
CAS No.: 546077-26-3
M. Wt: 244.27
InChI Key: BYETUEKWASFECB-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-nitrophenyl)ethanesulfonamide (CAS: 10284-40-9) is a sulfonamide derivative characterized by a 2-methyl-4-nitrophenyl group attached to an ethanesulfonamide backbone. Its molecular formula is C9H11N2O4S, with a molecular weight of 157.19 g/mol .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-16(14,15)10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYETUEKWASFECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)ethanesulfonamide typically involves the reaction of 2-methyl-4-nitroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methyl-4-nitroaniline+ethanesulfonyl chlorideThis compound+HCl\text{2-methyl-4-nitroaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methyl-4-nitroaniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: N-(2-methyl-4-aminophenyl)ethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used in studies investigating the interaction of sulfonamide compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, sulfonamide compounds typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive oxygen species.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Substituent Variations on the Aromatic Ring

(a) N-(4-Methoxy-3-Nitrophenyl) Derivatives
  • Example : (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6s)
    • Structure : Features a nitro group at position 3, methoxy at position 4, and a trimethoxyphenyl-ethene moiety.
    • Properties : Melting point (172–174°C ), higher molecular weight (424.094 g/mol ), and enhanced solubility due to three methoxy groups.
    • Synthesis : Prepared via condensation of sulfamoyl acetic acid derivatives with aldehydes .
(b) N-(4-Chloro-2-Nitrophenyl) Derivatives
  • Example : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
    • Structure : Chloro and nitro substituents on the phenyl ring, with a methylsulfonyl-acetamide group.
    • Properties : Crystallizes via intermolecular hydrogen bonding (C–H⋯O interactions), influencing solid-state stability .
(c) N-(4-Fluoro-3-Nitrophenyl) Derivatives
  • Example : N-{4-Fluoro-3-nitrophenyl}methanesulfonamide
    • Structure : Fluorine substituent at position 4 and nitro at position 3.
    • Properties : Molecular weight 234.2 g/mol ; fluorine’s electronegativity may enhance metabolic stability compared to methyl or methoxy groups .

Backbone Modifications: Ethanesulfonamide vs. Methanesulfonamide

  • Example: N-[3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl]ethanesulfonamide hydrochloride (CAS: 71802-99-8) incorporates a bulky acridinyl group, enabling DNA intercalation and antitumor activity .
  • Methanesulfonamide Derivatives: Example: N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (CAS: 147118-37-4)
  • Shorter backbone but complex substituents; used in kinase inhibition .

Key Differences and Implications

  • Electronic Effects :
    • Nitro groups decrease electron density, enhancing electrophilicity, while methoxy groups increase solubility and steric bulk.
  • Biological Relevance :
    • Compounds with trimethoxyphenyl moieties (e.g., 6s ) show tubulin-binding activity, whereas fluoro-substituted analogs may improve blood-brain barrier penetration .
  • Synthetic Flexibility :
    • Ethanesulfonamides allow modular functionalization, enabling tailored pharmacokinetic profiles.

Biological Activity

N-(2-methyl-4-nitrophenyl)ethanesulfonamide is a sulfonamide compound that has garnered interest in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 2-methyl-4-nitrophenyl moiety. The presence of the nitro group is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects. The nitro group can also undergo reduction to form an amino group, which may enhance its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. They are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA replication and cell division.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These compounds disrupt microtubule formation and induce apoptosis through caspase activation and tubulin depolymerization .

Table 1: Cytotoxicity of Sulfonamide Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
Compound ADU145 (Prostate)8Microtubule disruption
Compound BK562 (Leukemia)10Apoptosis induction
This compoundVariousTBDTBD

Note: TBD = To Be Determined based on further studies.

Research Insights

  • Cytotoxicity Studies : In vitro studies have demonstrated that modifications in the chemical structure of sulfonamides can significantly alter their cytotoxicity profiles. For example, introducing electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance activity against resistant cancer cell lines .
  • In Vivo Efficacy : Preclinical trials using xenograft models have indicated that certain sulfonamide derivatives can effectively reduce tumor size, suggesting their potential as therapeutic agents in oncology .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds reveal that some derivatives exhibit improved blood-brain barrier permeability, which is advantageous for treating central nervous system tumors .

Q & A

Q. Which software tools are recommended for crystallographic refinement of sulfonamide derivatives?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms for resolving disordered nitro or methyl groups. Validate hydrogen bonding networks (e.g., sulfonamide S=O···H-N interactions) using Olex2 or Mercury visualization tools .

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